2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O3S and its molecular weight is 475.54. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide involves multi-step organic reactions. Key steps typically include:
Formation of the Indoline Core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of the Thiazolidin Ring: Utilizing thiourea and alkylating agents to form the thiazolidin ring.
Attachment of the Fluorophenyl Group: This step might involve nucleophilic aromatic substitution reactions.
Formation of the Acetamide Moiety: Achieved by reacting the intermediate with acetic anhydride or other acylating agents.
Industrial Production Methods:
Industrial synthesis often employs scalable processes, such as continuous flow reactors and optimized reaction conditions, to ensure high yields and purity. Solvent systems, catalysts, and reaction temperatures are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions at specific sites, potentially altering its functional groups.
Reduction: Reduction reactions might target carbonyl groups within the structure.
Substitution: Various electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (like chlorine) and organometallic reagents (like Grignard reagents).
Major Products:
Products vary based on the specific reaction conditions, but major products include altered derivatives with modified functional groups, potentially enhancing or diminishing the compound’s activity.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in materials science for developing novel materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
Molecular Targets and Pathways:
This compound may interact with specific enzymes or receptors in biological systems, leading to modulation of biochemical pathways.
Potential mechanisms include inhibition of enzyme activity or binding to receptor sites, resulting in altered cellular responses.
Comparison with Similar Compounds
3-fluorophenyl derivatives: Often exhibit similar pharmacological profiles.
Indoline-based compounds: Known for their diverse biological activities.
Thiazolidin derivatives: Commonly investigated for their therapeutic potential.
Uniqueness:
The combination of fluorophenyl, indoline, thiazolidin, and acetamide groups in one molecule offers a unique scaffold with potential for diverse applications, setting it apart from similar compounds.
This compound's intricate structure and versatile nature make it an exciting candidate for further research and development in various scientific domains.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16-10-11-22-20(12-16)26(30(24(32)15-34-26)19-8-5-7-18(27)13-19)25(33)29(22)14-23(31)28-21-9-4-3-6-17(21)2/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDIRROTHCYDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F)CC(=O)NC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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